molecular formula C11H12N4O4 B14473358 Neplanocin D CAS No. 72877-47-5

Neplanocin D

Cat. No.: B14473358
CAS No.: 72877-47-5
M. Wt: 264.24 g/mol
InChI Key: ZOGIBYIZRGKFQR-VDAHYXPESA-N
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Description

Neplanocin D ((-)-3) is a carbocyclic nucleoside originally isolated from Ampullariella regularis fermentation products . Structurally, it features a cyclopentene ring replacing the ribose sugar, with a hydroxylmethyl group at the 4'-position and adenine as the nucleobase (Figure 1). Unlike its more studied analogues (e.g., Neplanocin A), this compound is a metabolite formed via adenosine deaminase (ADA)-mediated deamination of Neplanocin A . Its biological relevance stems from its role in the cytotoxicity of Neplanocin A, as phosphorylated this compound derivatives disrupt nucleotide metabolism .

Properties

CAS No.

72877-47-5

Molecular Formula

C11H12N4O4

Molecular Weight

264.24 g/mol

IUPAC Name

9-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one

InChI

InChI=1S/C11H12N4O4/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h1,3-4,6,8-9,16-18H,2H2,(H,12,13,19)/t6-,8-,9+/m1/s1

InChI Key

ZOGIBYIZRGKFQR-VDAHYXPESA-N

Isomeric SMILES

C1=C([C@H]([C@H]([C@@H]1N2C=NC3=C2N=CNC3=O)O)O)CO

Canonical SMILES

C1=C(C(C(C1N2C=NC3=C2N=CNC3=O)O)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of neplanocin D typically involves the use of D-ribose as a starting material. The process includes multiple steps, such as the conversion of carboxylic acid to amine and subsequent cyclization reactions. One notable method involves a 13-step synthesis from D-ribose, which includes the formation of key intermediates through chemoenzymic methods .

Industrial Production Methods

Industrial production of this compound is less documented, but it generally follows similar synthetic routes as laboratory-scale synthesis. The process involves the use of protecting groups and specific reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Neplanocin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .

Major Products

The major products formed from these reactions include various neplanocin derivatives, which are studied for their enhanced antiviral and anticancer properties. These derivatives often exhibit improved stability and bioavailability compared to the parent compound .

Mechanism of Action

Neplanocin D exerts its effects primarily by inhibiting S-adenosylhomocysteine hydrolase, leading to the accumulation of S-adenosylhomocysteine. This inhibition disrupts methylation reactions, affecting the synthesis of nucleic acids and proteins. The compound also targets specific viral enzymes, thereby inhibiting viral replication .

Comparison with Similar Compounds

Mechanistic and Pharmacokinetic Insights

  • SAHH Inhibition: Neplanocin A and its 6'-homo/truncated derivatives directly inhibit SAHH, elevating AdoHcy and disrupting methylation-dependent viral replication . In contrast, DzNep’s apoptotic effects are SAHH-independent .
  • Metabolic Stability: Removal of the 4'-hydroxymethyl group (Compounds 1/2) or fluorine substitution (2-Fluoroneplanocin A) reduces ADA-mediated deamination, mitigating cytotoxicity .
  • Antiviral Specificity: Structural modifications in HNPA and 2-Fluoroneplanocin A enhance targeting of RNA viruses (e.g., parainfluenza, arenaviruses) .

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